3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID
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Overview
Description
3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID is a complex organic compound that features a furan ring, a methoxyphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID typically involves multi-step organic reactions. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions often require the use of potassium hydride to induce imine–imine rearrangement, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methoxyphenyl group can be reduced to form phenols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the methoxyphenyl group may produce phenols.
Scientific Research Applications
3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-{1-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1H-PYRROL-2-YL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrrole rings allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furanones and furfurals also share the furan ring structure.
Uniqueness
This compound is unique due to its combination of furan, methoxyphenyl, and pyrrole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-16-8-4-14(5-9-16)18-10-6-15(7-11-19(21)22)20(18)13-17-3-2-12-24-17/h2-6,8-10,12H,7,11,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRFPORPDKLZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2CC3=CC=CO3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24784028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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